1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol
Overview
Description
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol is a chemical compound characterized by the presence of an amino group, an ethylsulfonyl group, and a piperidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol typically involves multi-step organic reactions. One common method includes the initial formation of the phenyl ring with the amino and ethylsulfonyl substituents, followed by the introduction of the piperidinol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ethylsulfonyl group can be reduced to ethylthiol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted derivatives that can be further utilized in different applications.
Scientific Research Applications
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol
- 1-[3-Amino-4-(propylsulfonyl)phenyl]-4-piperidinol
- 1-[3-Amino-4-(butylsulfonyl)phenyl]-4-piperidinol
Uniqueness: 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The ethylsulfonyl group, in particular, provides a balance between hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Properties
IUPAC Name |
1-(3-amino-4-ethylsulfonylphenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-19(17,18)13-4-3-10(9-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQTXJUQBKLHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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